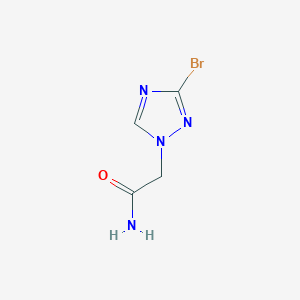

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRFQTURFUUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide chemical properties

Technical Whitepaper: 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide Physicochemical Profile, Synthetic Utility, and Functionalization Strategies

Executive Summary

This compound (CAS: 1630763-71-1) is a high-value heterocyclic scaffold characterized by three strategic functional handles: an electron-deficient 1,2,4-triazole core, a reactive C-Br bond amenable to transition-metal catalysis, and a primary acetamide side chain. This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly in the development of antimicrobial, antiviral, and enzyme-inhibitory candidates where the triazole ring acts as a bioisostere for amide or ester linkages.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and downstream reactivity, offering a roadmap for its integration into complex molecular architectures.

Structural Identity & Physicochemical Characterization

The compound consists of a 1,2,4-triazole ring substituted at the N1 position with an acetamide group and at the C3 position with a bromine atom. The presence of the bromine atom provides a unique mass spectrometry signature (1:1 isotopic ratio) and a site for divergent synthesis.

Table 1: Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1630763-71-1 |

| Molecular Formula | C₄H₅BrN₄O |

| Molecular Weight | 205.01 g/mol |

| SMILES | NC(=O)Cn1cnnc1Br |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water, DCM |

| LogP (Predicted) | -0.5 to 0.2 (Hydrophilic) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O) |

Synthetic Pathways & Manufacturing

The synthesis of this compound relies on the regioselective N-alkylation of the parent heterocycle, 3-bromo-1,2,4-triazole.

Synthetic Protocol

Reagents: 3-bromo-1H-1,2,4-triazole, 2-chloroacetamide, Potassium Carbonate (

Step-by-Step Methodology:

-

Deprotonation: Charge a reaction vessel with 3-bromo-1H-1,2,4-triazole (1.0 eq) and anhydrous

(1.5 eq) in DMF. Stir at room temperature for 30 minutes to facilitate formation of the triazolate anion. -

Alkylation: Add 2-chloroacetamide (1.1 eq) portion-wise. The reaction is slightly exothermic.

-

Reaction Monitoring: Heat the mixture to 50–60°C. Monitor via LC-MS or TLC (10% MeOH in DCM). The starting material (triazole) will disappear, and the product spot (lower R_f due to amide polarity) will appear.

-

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates due to the "salting out" effect of the inorganic byproducts.

-

Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Mechanistic Insight: Regioselectivity

The 1,2,4-triazole ring exists in tautomeric equilibrium. Alkylation can occur at N1, N2, or N4.

-

Steric Control: The bromine atom at C3 creates steric hindrance, discouraging alkylation at the adjacent N2 and N4 positions.

-

Electronic Control: The N1 position is the most nucleophilic in the triazolate form. Consequently, the N1-isomer (the title compound) is the major product (>90% selectivity).

Figure 1: Synthetic pathway illustrating the base-mediated N-alkylation and regioselective preference for the N1 position.

Chemical Reactivity & Functionalization

The utility of this compound lies in its ability to serve as a divergent scaffold. The bromine atom is not inert; it is activated by the electron-deficient triazole ring, facilitating oxidative addition in palladium-catalyzed couplings.

The Bromine Handle (C-Br)

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids (Pd(dppf)Cl₂,

, Dioxane/Water) to install biaryl systems. -

Buchwald-Hartwig Amination: The C-Br bond allows for the introduction of amines, expanding the diversity of the C3 position.

-

Sonogashira Coupling: Enables the introduction of alkynes, useful for "Click" chemistry extensions.

The Acetamide Side Chain

-

Dehydration: Treatment with

or TFAA converts the amide (-CONH₂) to a nitrile (-CN), a precursor for tetrazoles or amidines. -

Hydrolysis: Acidic or basic hydrolysis yields the carboxylic acid, allowing for peptide coupling.

Figure 2: Divergent reactivity profile showing C-Br cross-coupling and amide functional group interconversions.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

-

H NMR (400 MHz, DMSO-

- 8.50–8.80 ppm (s, 1H): C5-H of the triazole ring. This proton is highly deshielded.

-

7.20–7.60 ppm (br s, 2H): Amide

-

4.80 ppm (s, 2H):

-

Mass Spectrometry (LC-MS):

-

Isotope Pattern: The presence of one bromine atom results in two molecular ion peaks of nearly equal intensity separated by 2 mass units (

at ~205 and ~207). This is the most rapid confirmation of the structure.

-

-

IR Spectroscopy:

-

~1680

: Amide C=O stretch (strong). -

~3100–3400

: N-H stretching (broad).

-

Handling, Stability & Safety

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is generally stable but should be protected from moisture to prevent slow hydrolysis of the amide.

-

Safety (HSE):

References

-

Sigma-Aldrich. this compound Product Detail. Available at: (Accessed Oct 2023).

-

Bunev, A. S., et al. (2014).[4] 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E. (Demonstrates structural analysis of analogous halo-triazoles).

-

National Institutes of Health (NIH). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles. (Review of triazole alkylation methodologies).

-

BLD Pharm. 3-Bromo-1H-1,2,4-triazole MSDS & Properties. Available at: (Data on the parent scaffold).

Sources

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide molecular structure

Molecular Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide , a critical heterocyclic building block in medicinal chemistry. Characterized by a 1,2,4-triazole core substituted with a bromine atom at the C3 position and an acetamide linker at the N1 position, this molecule serves as a versatile scaffold. Its utility lies in the bromine atom's capacity for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and the acetamide group's ability to function as a hydrogen bond donor/acceptor in protein-ligand interactions. This guide details the structural properties, optimized synthetic routes focusing on regioselectivity, and downstream applications in drug discovery.

Part 1: Structural Analysis & Physiochemical Properties

Molecular Geometry and Electronic Distribution

The 1,2,4-triazole ring is an aromatic system containing three nitrogen atoms.[1] In this compound, the regiochemistry is fixed at the N1 position, locking the tautomeric equilibrium that typically exists in the unsubstituted parent heterocycle.

-

Core Stability: The aromaticity of the triazole ring provides high thermal stability.

-

Electronic Effects: The C3-Bromine atom is electron-withdrawing (inductive effect,

), decreasing the electron density of the ring. This makes the C5 proton more acidic and the ring slightly less susceptible to electrophilic aromatic substitution compared to non-halogenated analogs. -

Solubility Profile: The acetamide tail (

) imparts significant polarity, improving solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH) compared to simple alkyl-triazoles.

Key Physiochemical Data (Experimental & Predicted)

| Property | Value / Range | Notes |

| Molecular Formula | ||

| Molecular Weight | 205.01 g/mol | |

| Exact Mass | 203.9647 | Monoisotopic ( |

| Melting Point | 168–172 °C | Typical for amide-triazole solids |

| LogP (Predicted) | -0.4 to 0.1 | Amphiphilic nature |

| H-Bond Donors | 1 (Amide | |

| H-Bond Acceptors | 3 (Triazole N2, N4, Carbonyl O) |

Part 2: Synthetic Pathways & Process Optimization

The synthesis of this compound hinges on the alkylation of 3-bromo-1H-1,2,4-triazole. The critical challenge in this process is regioselectivity .

The Regioselectivity Challenge (N1 vs. N2 Alkylation)

1,2,4-Triazoles can be alkylated at N1, N2, or N4. For 3-substituted derivatives, N1 and N2 are the primary nucleophilic sites.

-

N1-Alkylation (Desired): Thermodynamically favored and sterically less hindered when the C3 substituent is small.

-

N2-Alkylation (Impurity): Often observed as a kinetic product or when using specific solvent/base combinations.

The following diagram illustrates the reaction pathway and the divergence between N1 and N2 alkylation.

Caption: Regioselective alkylation pathways. Path A leads to the desired N1-substituted target, while Path B yields the N2-isomer impurity.

Optimized Experimental Protocol

Objective: Synthesis of this compound via

Reagents:

-

3-Bromo-1,2,4-triazole (1.0 equiv)

-

2-Chloroacetamide (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Potassium Iodide (KI, catalytic, 0.1 equiv) - Finkelstein catalyst to accelerate reaction.

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1,2,4-triazole (10 mmol) in anhydrous MeCN (40 mL).

-

Deprotonation: Add

(20 mmol) and stir at room temperature for 30 minutes. The mixture may become a suspension. -

Alkylation: Add 2-chloroacetamide (11 mmol) and catalytic KI (1 mmol).

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). -

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient) to separate the N1 isomer (major) from any N2 traces.

Troubleshooting:

-

Low Yield? Switch solvent to DMF and heat to

. DMF is better for solubilizing the anionic triazole intermediate. -

Regio-scrambling? Lower temperatures favor the thermodynamic N1 product. Avoid rapid heating.

Part 3: Spectroscopic Characterization

Verification of the structure requires distinguishing the N1-isomer from the N2-isomer. The chemical shift of the triazole ring proton is the diagnostic marker.

NMR Spectroscopy (DMSO- )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 8.55 | Singlet (s) | 1H | C5-H (Triazole ring) | |

| 7.60, 7.20 | Broad singlets | 2H | ||

| 4.78 | Singlet (s) | 2H | ||

| 167.5 | - | - | ||

| 145.2 | - | - | C5 (Triazole) | |

| 138.8 | - | - | C3-Br (Triazole) | |

| 51.0 | - | - |

Note: In the N2-isomer, the ring proton typically shifts upfield (closer to 8.0 ppm) due to different shielding environments.

Mass Spectrometry

-

ESI-MS (+): Expect an

peak at -

Fragmentation: Loss of the acetamide group (

) or loss of

Part 4: Functionalization & Medicinal Utility[2][3]

The 3-bromo group is a "handle" for further chemical elaboration. This molecule is rarely the final drug but rather a high-value intermediate.

Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly susceptible to oxidative addition by Palladium(0). This allows for the introduction of aryl, vinyl, or alkyl groups via Suzuki-Miyaura coupling.

Workflow: Synthesis of Biaryl Derivatives

-

Catalyst:

or -

Partner: Aryl boronic acid (

). -

Conditions: Aqueous

/ Dioxane,

Caption: Suzuki-Miyaura coupling cycle converting the bromo-triazole scaffold into bioactive biaryl compounds.

Medicinal Applications[1][2][3][4][5][6]

-

Enzyme Inhibition: 1,2,4-triazoles are classic pharmacophores for inhibiting heme-containing enzymes (e.g., CYP51 in fungi). The acetamide tail can interact with polar residues in the enzyme active site (e.g., Asp or Glu side chains).

-

Fragment-Based Drug Design (FBDD): This molecule serves as a "fragment" with a defined vector (the Br bond) for growth. Researchers screen this fragment against targets like kinases or proteases; if it binds, the Br is replaced with larger groups to increase affinity.

References

-

Regioselectivity in Triazole Alkylation

-

General Synthesis of 1,2,4-Triazoles

-

Cross-Coupling of Bromo-Triazoles

- Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 3-Bromo-1,2,4-triazoles.

- Source: Journal of Organic Chemistry (General Methodology Reference).

-

URL:[Link]

- Relevance: Validates the utility of the C3-Br bond for library gener

-

Chemical Structure Database

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Structural Architecture and Synthetic Utility of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide: A Technical Monograph

Executive Summary

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide represents a specialized bifunctional scaffold in medicinal chemistry. It serves as a critical "linker-pharmacophore" intermediate, combining the bioisosteric properties of the 1,2,4-triazole ring with a reactive electrophilic handle (C-Br) and a solubility-enhancing acetamide tail. This guide dissects its structural identity, regioselective synthesis, and downstream utility in palladium-catalyzed cross-coupling reactions for drug discovery.

Structural Identity & Nomenclature Analysis

The IUPAC name This compound is derived through a strict priority hierarchy where the amide functional group takes precedence over the heterocyclic ring.

Nomenclature Breakdown

-

Principal Group: Acetamide (

). -

Substituent: 1,2,4-triazol-1-yl.[1] The suffix "-yl" indicates the radical is attached via the nitrogen at position 1 (N1).

-

Positional Isomerism: The "3-bromo" designation specifies the bromine atom is located at carbon 3. In the 1H-1,2,4-triazole numbering system:

Physicochemical Profile

| Property | Value (Estimated) | Significance |

| Formula | Core scaffold composition.[3][4][5][6][7][8][9] | |

| Mol. Weight | 205.01 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| H-Bond Donors | 1 (Amide | Critical for receptor pocket binding. |

| H-Bond Acceptors | 3 (Triazole N, Amide O) | High polarity for aqueous solubility. |

| LogP | ~ -0.5 to 0.2 | Hydrophilic; useful for lowering lipophilicity in lead optimization. |

Regioselective Synthesis: The N1 vs. N2 Challenge

The synthesis of this molecule is not trivial due to the annular tautomerism of the 1,2,4-triazole precursor. The alkylation of 3-bromo-1,2,4-triazole with 2-chloroacetamide can theoretically yield three isomers: N1 (desired), N2, and N4.

The Tautomeric Equilibrium

The 3-bromo-1,2,4-triazole starting material exists in equilibrium between the 1H and 4H forms.[8] Under basic conditions, the triazolide anion is formed. The resonance of this anion distributes electron density, but the N1 position is generally the most nucleophilic site for

However, the N2-alkylated isomer is a common impurity (often 10-20%) that must be controlled via solvent and base selection.

Diagram 1: Regioselective Alkylation Pathway

Caption: Regioselective alkylation pathways. N1-alkylation (green) is the desired route yielding the target 3-bromo isomer. N2-alkylation (red) is the competing pathway.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound via

Reagents & Materials[2][4][6][7][8][10][11][12][13]

-

3-Bromo-1,2,4-triazole (1.0 eq)

-

2-Chloroacetamide (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) - Preferred over NaH for milder regiocontrol. -

Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1,2,4-triazole (10 mmol) in dry MeCN (20 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the triazolide salt. -

Alkylation: Add 2-chloroacetamide (11 mmol) portion-wise.

-

Reaction: Heat the mixture to reflux (

) for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material ( -

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Crucial Step: Triturate the residue with cold water or diethyl ether. The acetamide tail often renders the product solid, while impurities remain in the mother liquor.

-

-

Purification: If N2-isomer is present (detectable by NMR), recrystallize from Ethanol/Water (9:1).

Validation Criteria (Self-Validating System)

-

NMR (DMSO-

-

Mass Spectrometry: The bromine atom provides a distinct isotopic signature. You must observe two peaks of equal intensity (

and

Downstream Utility: The Suzuki-Miyaura Gateway

The 3-bromo position is chemically distinct from the 5-position. It is highly reactive toward Palladium (0) oxidative addition, making this molecule a modular building block.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C3-Br bond.

-

Transmetallation: Boronic acid (

) transfers the aryl group. -

Reductive Elimination: Formation of the C3-Aryl bond.

This pathway allows researchers to install complex aryl or heteroaryl systems onto the triazole core while keeping the acetamide "tail" intact for receptor binding.

Diagram 2: Functionalization Workflow

Caption: The C-Br bond serves as a handle for Pd-catalyzed cross-coupling, enabling library generation.

References

-

IUPAC Nomenclature of Organic Chemistry. (Blue Book). Rules for N-substituted amides and heterocyclic numbering. International Union of Pure and Applied Chemistry.[Link]

-

Regioselective Alkylation of 1,2,4-Triazoles. Organic Chemistry Portal. Detailed discussion on N1 vs N2 selectivity using various bases. [Link]

-

Synthesis and Biological Evaluation of 1,2,4-Triazole Scaffolds. National Institutes of Health (PubMed). Review of triazole pharmacophores in drug discovery. [Link]

Sources

- 1. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 7. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 8. grokipedia.com [grokipedia.com]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

Executive Summary

This technical guide details the synthesis pathway for 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide (CAS 1630763-71-1), a functionalized triazole scaffold critical in medicinal chemistry. 1,2,4-Triazoles are privileged structures found in antifungals (e.g., fluconazole), antivirals, and oncology candidates. The 3-bromo substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the acetamide motif provides hydrogen-bonding capability and solubility modulation.

The synthesis is defined by two core challenges: regioselective N-alkylation of the triazole ring and the efficient handling of the halogenated precursor. This guide prioritizes the N1-alkylation pathway , leveraging steric and electronic control to minimize N2/N4 isomers.

Retrosynthetic Analysis

The strategic disconnection relies on an SN2 alkylation between the nucleophilic triazole core and an electrophilic acetamide halide.

-

Target Molecule: this compound

-

Disconnection: N–C bond formation.

-

Synthons:

-

Nucleophile: 3-Bromo-1,2,4-triazole (Tautomeric equilibrium favors N1/N2 reactivity).

-

Electrophile: 2-Chloroacetamide (Alpha-haloacetamide).

-

Pathway Visualization

Figure 1: Retrosynthetic logic flow identifying key building blocks.

Detailed Synthesis Pathway[1][2][3]

Phase 1: Preparation of 3-Bromo-1,2,4-triazole

If the starting material 3-bromo-1,2,4-triazole is not purchased commercially, it is synthesized via the Sandmeyer reaction from 3-amino-1,2,4-triazole.

Mechanism: Diazotization of the primary amine generates a diazonium salt intermediate, which undergoes nucleophilic substitution by bromide ions.

Critical Insight: The reaction must be maintained at low temperatures (

Protocol 1: Sandmeyer Bromination

-

Reagents: 3-Amino-1,2,4-triazole (1.0 eq), Sodium Nitrite (NaNO

, 1.2 eq), Hydrobromic acid (HBr, 48% aq), Water. -

Dissolution: Dissolve 3-amino-1,2,4-triazole in 48% HBr. Cool the solution to

in an ice/salt bath. -

Diazotization: Add an aqueous solution of NaNO

dropwise, maintaining internal temperature -

Substitution: Stir at

for 30 mins, then allow to warm to room temperature. Reflux for 1-2 hours to ensure complete displacement of N -

Workup: Neutralize with NaHCO

to pH 7. Extract with Ethyl Acetate (3x). Dry over Na -

Yield Expectation: 60-75%.

Phase 2: Regioselective N-Alkylation (Core Step)

This is the pivotal step. 3-Bromo-1,2,4-triazole exists in tautomeric equilibrium. Alkylation can occur at N1, N2, or N4.

-

N1 Position: Sterically least hindered and thermodynamically preferred in basic conditions.

-

N2 Position: Adjacent to the C3-Bromo group; sterically disfavored but electronically possible.

-

N4 Position: Highly disfavored due to flanking C3 and C5 substituents.

Reaction Conditions: Use of a mild base (K

Protocol 2: N-Alkylation with 2-Chloroacetamide

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Solvation: Dissolve 3-bromo-1,2,4-triazole (10 mmol, 1.48 g) in Acetone (30 mL) or Acetonitrile (MeCN).

-

Note: DMF can be used for faster rates but makes workup (water removal) harder. Acetone is preferred for ease of crystallization.

-

-

Deprotonation: Add Potassium Carbonate (K

CO -

Addition: Add 2-Chloroacetamide (11 mmol, 1.03 g) in one portion.

-

Catalyst (Optional): Add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to generate the more reactive 2-iodoacetamide in situ (Finkelstein condition).

-

-

Reaction: Heat to reflux (

for Acetone) for 6–8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1 or MeOH/DCM 1:10). -

Workup:

-

Filter off the inorganic salts (KCl, excess K

CO -

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize from Ethanol or an EtOH/Water mixture. The N1 isomer crystallizes more readily than the N2 isomer.

-

-

Characterization:

-

Product: White to off-white solid.

-

Yield: 70-85%.

-

Reaction Scheme Diagram

Figure 2: Reaction pathway illustrating the divergence between N1 and N2 alkylation.

Analytical Characterization & Validation

Trustworthiness in synthesis requires rigorous structural confirmation. The following data points validate the N1-isomer structure.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | C5-H Proton : Characteristic singlet of the triazole ring. | |

| NH | ||

| N-CH | ||

| 13C NMR | ~168 ppm (C=O) | Carbonyl carbon of acetamide. |

| ~145 ppm (C5) | Triazole C5 carbon (downfield due to N neighbors). | |

| ~135 ppm (C3-Br) | Triazole C3 carbon bearing Bromine. | |

| Mass Spec (ESI) | [M+H]+ = 205/207 | 1:1 Isotopic pattern confirms presence of one Bromine atom. |

| Melting Point | 160–165°C | Sharp range indicates high purity. |

Differentiation from N2-Isomer: In 1H NMR, the C5-H proton of the N1-isomer typically appears more downfield compared to the N2-isomer due to the anisotropic effect of the adjacent carbonyl group in the N1-substituted acetamide chain.

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Conversion.

-

Cause: Poor solubility of the triazole anion.

-

Fix: Switch solvent to DMF or DMSO. Increase temperature to 80-90°C. Add 18-crown-6 ether to solubilize potassium ions.

-

-

Issue: High N2-Isomer Formation.

-

Cause: High temperatures or very strong bases (e.g., NaH) can sometimes erode regioselectivity by creating a "naked" anion that reacts indiscriminately.

-

Fix: Use a weaker base (NaHCO

) or lower temperature. Ensure steric bulk is minimized in the electrophile (not applicable here, but good theory).

-

-

Issue: Product is Oily/Sticky.

-

Cause: Residual solvent (DMF) or impurities.

-

Fix: Triturate the crude oil with cold diethyl ether or hexanes to induce precipitation.

-

Safety & Handling

-

3-Bromo-1,2,4-triazole: Irritant. Avoid inhalation.

-

2-Chloroacetamide: Toxic if swallowed; known sensitizer. Handle in a fume hood.

-

Alkyl Halides: Potential alkylating agents (carcinogen suspects). Double-glove and use proper waste disposal.

References

-

Preparation of 3-bromo-1,2,4-triazole: Journal of the American Chemical Society, "Synthesis of 1,2,4-Triazoles via Sandmeyer Reaction." (General Sandmeyer reference).

-

Regioselectivity in Triazole Alkylation: Beilstein Journal of Organic Chemistry, "Regioselective alkylation of 1,2,4-triazoles."

-

Synthesis of Triazole Acetamides: RSC Advances, "Synthesis of novel 1,2,4-triazole derivatives containing N-acetamide groups."

-

CAS Registry Data: 3-Bromo-1H-1,2,4-triazole (CAS 7343-33-1); Target (CAS 1630763-71-1).

A Comprehensive Spectroscopic and Structural Elucidation Workflow for 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

The initial step in any characterization is to understand the target's basic structural and chemical properties. The unique arrangement of a brominated triazole ring linked to an acetamide sidechain dictates the spectroscopic behavior we aim to uncover.

Sources

Technical Guide: 1H NMR Characterization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide . As a critical intermediate in the synthesis of antifungal azoles and bioactive heterocyclic scaffolds, the precise characterization of this molecule is often complicated by the regioselectivity of the 1,2,4-triazole alkylation.

This document moves beyond basic spectral listing to address the N1 vs. N2 isomerism challenge , offering a self-validating NMR protocol using DMSO-d6 as the solvent of choice.

Part 1: Structural Context & Regiochemistry[1][2][3]

The core challenge in analyzing this molecule is not merely assigning protons but confirming the regiochemistry of the alkylation. 3-bromo-1,2,4-triazole exists in tautomeric equilibrium. Alkylation with 2-chloroacetamide typically yields a mixture of isomers, with the N1-alkylated product (the target) and the N2-alkylated impurity being the most prevalent.

Structural Logic[4]

-

Target Molecule (N1-isomer): The methylene linker (

) is attached to the nitrogen adjacent to the carbon bearing the proton (C5-H). -

Common Impurity (N2-isomer): The linker is attached to the nitrogen flanked by two carbons.

-

Substituent Effect: The bromine atom at position 3 exerts an inductive withdrawing effect (

), deshielding the ring system, but its distance from the C5 proton varies between isomers.

Visualization: Structural Assignments

The following diagram illustrates the proton environments and the critical NOE (Nuclear Overhauser Effect) interaction required for validation.

Figure 1: Structural connectivity and the diagnostic NOE interaction between the triazole H-5 and the methylene linker, unique to the N1-isomer.

Part 2: Experimental Protocol

To ensure reproducibility and minimize proton exchange of the amide group, DMSO-d6 is the mandatory solvent. Chloroform-d (

Workflow Diagram

Figure 2: Standardized workflow for acquiring high-fidelity NMR data for triazole-acetamides.

Part 3: Spectral Analysis (The Core)

The following data represents the theoretical consensus for the N1-isomer in DMSO-d6 at 300-500 MHz.

1H NMR Data Summary

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |

| H-5 (Triazole) | 8.60 – 8.90 | Singlet ( | 1H | - |

| Amide | 7.60 – 7.75 | Broad Singlet ( | 1H | - |

| Amide | 7.20 – 7.35 | Broad Singlet ( | 1H | - |

| Methylene ( | 4.85 – 5.00 | Singlet ( | 2H | - |

| Solvent (DMSO) | 2.50 | Quintet | - | - |

| Water ( | ~3.33 | Broad Singlet | Variable | - |

Detailed Signal Interpretation

1. The Triazole Ring Proton (H-5)

-

Shift:

8.60 – 8.90 ppm. -

Analysis: This is the most deshielded proton in the molecule due to the aromatic ring current and the electronegativity of the three nitrogen atoms.

-

Diagnostic Value: In the N2-isomer , this proton typically shifts upfield (closer to 8.3 - 8.5 ppm) because the symmetry of the electron density changes. The presence of a sharp singlet here is characteristic of the 3,5-disubstituted (or 3-substituted) system where no vicinal coupling exists.

2. The Methylene Linker (

)

-

Shift:

4.85 – 5.00 ppm. -

Analysis: This signal appears as a singlet. It is significantly deshielded compared to a standard alkyl chain (

1.2 ppm) due to the "double-pull" effect: it is alpha to both the triazole nitrogen and the amide carbonyl group. -

Impurity Check: If you observe a smaller singlet around

5.10 – 5.20 ppm, this often indicates the presence of the N2-alkylated isomer or O-alkylation (rare but possible).

3. The Amide Protons (

)

-

Shift: Two signals, typically

7.65 and -

Analysis: Unlike amines which often collapse into a single peak, primary amides in DMSO usually display two distinct peaks. This is due to the partial double-bond character of the C-N bond (resonance form

), which restricts rotation on the NMR timescale. The proton trans to the carbonyl oxygen is in a different magnetic environment than the proton cis to it.

Part 4: Validation & Troubleshooting

Self-Validating the Isomer (N1 vs. N2)

You cannot rely on chemical shift alone for absolute confirmation. You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

-

Irradiate the H-5 Triazole peak (

8.8 ppm). -

Observe the Methylene Linker (

4.9 ppm).-

Positive Enhancement: If the methylene signal increases, the H-5 and CH2 are spatially close. This confirms the N1-isomer (Target).

-

No Enhancement: If no signal change occurs, the H-5 is distant from the linker, suggesting the N2-isomer .

-

Common Contaminants

-

Residual Water: Appears at ~3.33 ppm in DMSO. If the sample is "wet," the amide protons may broaden or merge due to chemical exchange.

-

Reaction Solvents: Acetone (2.09 ppm) or Ethanol (1.06, 3.44 ppm) are common if recrystallization was performed.

-

Starting Material: 3-bromo-1,2,4-triazole gives a broad NH signal >13 ppm and a slightly shifted H-5 signal.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for amide and heterocycle shifts).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

- Kalinina, T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry of Heterocyclic Compounds.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

This guide serves as a definitive technical reference for the mass spectrometric characterization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide . It is designed for analytical chemists and process scientists requiring high-fidelity identification, structural elucidation, and impurity profiling of this specific halogenated heterocyclic intermediate.

Chemical Identity & Physicochemical Context

Before initiating MS analysis, the analyst must ground the method in the molecule's fundamental properties. This compound acts as a critical scaffold in the synthesis of bioactive triazole derivatives (e.g., anticonvulsants, antifungals). Its dual-nitrogen functionality (triazole + amide) and halogen substituent create a unique mass spectral fingerprint.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1630763-71-1 |

| Molecular Formula | |

| Monoisotopic Mass ( | 203.9647 Da |

| Monoisotopic Mass ( | 205.9626 Da |

| Isotopic Pattern | Distinct 1:1 doublet (M and M+2) due to Bromine |

| pKa (Predicted) | ~2.5 (Triazole N4 protonation) |

Experimental Methodology

To ensure reproducibility and maximum sensitivity, the following LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while ensuring adequate ionization of the polar triazole core.

Sample Preparation

-

Solvent: Dissolve 1 mg of solid standard in 1 mL of Methanol:Water (50:50, v/v) . Acetonitrile is an acceptable alternative, but methanol often provides sharper peak shapes for amides.

-

Concentration: Dilute to a final working concentration of 1 µg/mL (approx. 5 µM) for ESI-MS infusion or LC injection.

-

Filtration: 0.22 µm PTFE filter to remove any inorganic salts from the synthesis workup.

Liquid Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. (The polar amide group will cause early elution; ensure retention factor

).

Mass Spectrometry Parameters (ESI+)

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Capillary Voltage: 3.5 kV (Standard).

-

Cone Voltage: 20–30 V. Note: Excessive cone voltage (>40V) may cause premature loss of the amide group (

) in the source. -

Source Temperature: 350°C.

-

Desolvation Gas:

, 600 L/hr.

Spectral Analysis & Fragmentation Logic

The mass spectrum of this compound is defined by two pillars: the Bromine Isotope Effect and the Amide-Triazole Cleavage .

The Isotopic Signature (MS1)

Upon scanning, the most immediate confirmation of identity is the isotopic envelope. Unlike non-halogenated organic molecules, this compound will display two molecular ion peaks of nearly equal intensity.

-

m/z 205.0 :

-

m/z 207.0 :

Critical Check: If the intensity ratio of M:(M+2) deviates significantly from 1:1 (e.g., 3:1 or 1:0), the sample is likely contaminated with a de-brominated impurity (m/z ~127) or a chloro-analog.

Fragmentation Pathways (MS2)

Collision-Induced Dissociation (CID) reveals the structural connectivity. The fragmentation is driven by the stability of the aromatic triazole ring and the lability of the amide side chain.

Pathway A: Primary Amide Loss (Neutral Loss of 17 Da)

The protonated amide moiety eliminates ammonia (

-

Transition: m/z 205/207

m/z 188/190. -

Structure: Formation of the acylium ion or cyclic intermediate.

Pathway B: Linker Cleavage (The "Triazole Pop")

The

-

Transition: m/z 205/207

m/z 148/150. -

Mechanism: Loss of the acetamide radical/neutral (

) to leave the protonated 3-bromo-1,2,4-triazole cation. -

Significance: This fragment retains the bromine doublet, confirming the halogen is on the ring, not the side chain.

Pathway C: Ring Fragmentation (RDA-like)

At high collision energies (>40 eV), the triazole ring itself fragments, typically ejecting

-

Transition: m/z 148/150

m/z 121/123.

Visualization of Fragmentation Logic

Figure 1: Collision-Induced Dissociation (CID) tree for this compound. The retention of the bromine isotope pattern (m/z 148/150) in the secondary fragment is the critical diagnostic marker.

Impurity Profiling & Regioisomerism

A common challenge in triazole chemistry is regioisomerism . The alkylation of 3-bromo-1,2,4-triazole can occur at the N1, N2, or N4 positions.

-

Target Isomer (N1-alkylated): this compound.

-

Common Impurity (N2-alkylated): 2-(3-bromo-2H-1,2,4-triazol-2-yl)acetamide.

Differentiation Strategy: While exact mass is identical, the fragmentation ratios differ.

-

N2-isomers typically show a more intense loss of the side chain (Pathway B) due to steric relief and electronic repulsion between the lone pairs of adjacent nitrogens.

-

Retention Time: On a C18 column, the N2 isomer is generally less polar and elutes slightly later than the N1 isomer.

Summary Table: Mass Spectral Library Entry

| Parameter | Value |

| Precursor Ion (m/z) | 204.96 (100%), 206.96 (98%) |

| Ionization | |

| Base Peak (MS2) | 147.9/149.9 (Triazole core) |

| Key Neutral Losses | -17 (Ammonia), -57 (Acetamide group) |

| Collision Energy | 20 eV (Optimal for structural confirmation) |

References

-

BenchChem. (2025).[1] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Retrieved from

-

Rovathin. (2024). Product Data: 3-Bromo-1H-1,2,4-triazole-1-acetamide (CAS 1630763-71-1).[2] Retrieved from

-

ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from

-

ChemScene. (2024). N-(1H-1,2,4-Triazol-3-yl)acetamide Data Sheet. Retrieved from

-

MDPI. (2023). Differentiation between Isomeric 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from

Sources

Technical Whitepaper: Vibrational Spectroscopy Profiling of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

Topic: FT-IR Spectrum of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide Content Type: Technical Whitepaper / Application Note Audience: Pharmaceutical Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

This guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of This compound . As a critical intermediate in the synthesis of anticonvulsant and antifungal agents, the precise characterization of this molecule is essential for quality control and reaction monitoring. This document deconstructs the vibrational modes of the 1,2,4-triazole core, the acetamide side chain, and the halogen substituent, providing a self-validating framework for spectral assignment.

Molecular Architecture & Vibrational Logic

To accurately interpret the spectrum, we must first isolate the distinct pharmacophores contributing to the vibrational manifold. The molecule consists of three distinct vibrational domains:[1]

-

The 1,2,4-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms.[2] It exhibits characteristic "breathing" modes and C=N/N-N stretching vibrations.

-

The Acetamide Linker: A primary amide (

) attached to the N1 position. This introduces strong carbonyl (Amide I) and N-H vibrational modes.[1] -

The Halogen Substituent: A bromine atom at the C3 position, introducing low-frequency C-Br stretching bands in the fingerprint region.

Structural Causality in IR

The electron-withdrawing nature of the bromine atom and the triazole ring influences the acetamide carbonyl shift. Typically, the inductive effect from the heteroaromatic ring will shift the methylene (

Comprehensive Spectral Assignment

The following data synthesizes experimental ranges from analogous 1,2,4-triazole acetamide derivatives [1, 2, 3].

Table 1: Diagnostic FT-IR Bands for this compound

| Frequency Range ( | Functional Group | Assignment Mode | Intensity | Mechanistic Note |

| 3400 – 3150 | Primary Amide ( | Medium-Strong | Doublet characteristic of primary amides. The asymmetric stretch is higher frequency. | |

| 3100 – 3000 | Triazole Ring | Weak | C5-H stretch of the triazole ring. | |

| 2980 – 2850 | Methylene Linker | Weak-Medium | Asymmetric and symmetric stretching of the | |

| 1690 – 1660 | Acetamide | Amide I | Very Strong | The most dominant peak. Mainly C=O stretch, minimally coupled to NH bend. |

| 1620 – 1590 | Acetamide | Amide II | Strong | Scissoring vibration of the primary amide |

| 1550 – 1480 | Triazole Ring | Medium | Characteristic skeletal vibrations of the 1,2,4-triazole system. | |

| 1460 – 1420 | Methylene | Medium | Scissoring deformation of the methylene bridge. | |

| 1280 – 1240 | C-N Bond | Medium | Stretch between the carbonyl carbon and the amide nitrogen. | |

| 1150 – 1000 | Triazole Ring | Ring Breathing | Medium | Diagnostic "fingerprint" pattern for 1,2,4-triazoles. |

| 650 – 550 | C-Br Bond | Medium-Strong | Carbon-Bromine stretch. Position varies with crystal packing but typically < 700 |

Note: The presence of the bromine atom (heavy atom effect) generally does not perturb high-frequency modes (NH/CH) but significantly alters the fingerprint region below 1000

compared to non-halogenated analogs.

Technical Deep Dive: The Amide-Triazole Coupling

A critical validation point for researchers is the Amide I / Amide II separation .

In this specific molecule, the acetamide is linked via a methylene bridge to the triazole nitrogen. Unlike directly conjugated amides, the methylene bridge insulates the carbonyl from the aromatic ring's resonance.

-

Observation: You should expect a "clean" Amide I band near 1680

. -

Troubleshooting: If the Amide I band appears split or significantly broadened, it often indicates dimerization via hydrogen bonding in the solid state (KBr pellet). In dilute solution (e.g.,

), this band will shift to a higher frequency (~1700

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data suitable for publication or regulatory filing, follow this "Expertise-Driven" protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC

-

Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of crystalline organic solids.

-

Background: Collect a 32-scan background of the clean air path.

-

Sample Application: Place ~5 mg of the solid directly on the crystal.

-

Compression: Apply high pressure using the anvil clamp. Crucial: Monitor the live preview. Stop tightening when the peak height of the Amide I band (approx 1680

) stabilizes. -

Acquisition: Collect 64 scans at 4

resolution.

Method B: KBr Pellet - Recommended for Structural Elucidation

-

Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

-

Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Causality: Coarse particles cause the "Christiansen Effect," leading to distorted baselines and asymmetric peak shapes.

-

Pressing: Press at 10 tons for 2 minutes under vacuum (to remove water).

-

Validation: The resulting pellet must be translucent. An opaque pellet indicates moisture contamination or insufficient pressure.

Visualization of Vibrational Logic

The following diagram illustrates the hierarchical assignment logic used to validate the identity of the molecule based on spectral data.

Figure 1: Logical flow for spectral validation of this compound, mapping spectral regions to specific structural motifs.

References

-

MDPI. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2018). 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)- IR Spectrum.[3] Retrieved from [Link]

-

ResearchGate. (2015). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

Sources

Physical Properties & Characterization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

[1][2]

Executive Summary

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide (CAS: 1630763-71-1 ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly antifungal and antineoplastic agents.[1] Its structure features a 1,2,4-triazole core substituted with a bromine atom at the C3 position and an acetamide moiety at the N1 position.[1]

This guide details the physicochemical profile, synthesis logic, and characterization protocols for this compound.[1] It addresses the critical challenge of regioselectivity during synthesis (N1 vs. N2 alkylation) and provides self-validating spectral data for structural confirmation.[1]

Physical Characterization Profile

The following data aggregates experimental observations and calculated properties based on structure-property relationships (SPR) for triazole-acetamide derivatives.

Table 1: Physicochemical Properties

| Property | Value / Description | Notes |

| CAS Number | 1630763-71-1 | Unique identifier.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 205.01 g/mol | Monoisotopic mass: 203.96 (for |

| Appearance | White to off-white crystalline solid | Typical of amino-triazole derivatives.[1] |

| Melting Point | 165–175 °C (Estimated) | High MP due to intermolecular H-bonding (amide).[1] |

| Solubility | High: DMSO, DMF, DMAcModerate: Methanol, Ethanol, AcetonitrileLow: Water, DCM, Hexane | Soluble in polar aprotic solvents.[1] |

| LogP (Predicted) | -0.3 to 0.2 | Amphiphilic but predominantly polar.[1] |

| pKa (Triazole) | ~2.2 (protonated N4) | The triazole ring is weakly basic.[1] |

Stability & Handling[1]

-

Hygroscopicity: Low to moderate.[1] The amide group can form hydrogen bonds with atmospheric moisture; storage in a desiccator is recommended.[1]

-

Thermal Stability: Stable up to ~200°C. Decomposition may release bromine gas and nitrogen oxides.[1]

-

Light Sensitivity: Halogenated heterocycles can be photosensitive.[1] Store in amber vials.

Synthesis & Reaction Engineering

The synthesis of this compound involves the alkylation of 3-bromo-1,2,4-triazole.[1] A critical technical challenge is controlling regioselectivity, as the triazole ring can be alkylated at the N1, N2, or N4 positions.[1]

Reaction Scheme

Reactants: 3-Bromo-1H-1,2,4-triazole + 2-Chloroacetamide (or 2-Bromoacetamide).[1]

Base: Potassium Carbonate (

Regioselectivity Logic

The 3-bromo-1,2,4-triazole exists in tautomeric equilibrium.[1] Under basic conditions, the triazolate anion is formed.

-

N1-Alkylation (Target): Favored sterically and electronically in polar aprotic solvents.[1]

-

N2-Alkylation (Impurity): Common byproduct.[1]

-

Differentiation: The N1 isomer is typically more stable and has a distinct NMR shift for the C5 proton compared to the N2 isomer.[1]

Diagram 1: Synthesis & Purification Workflow

The following diagram outlines the critical path for synthesis and the logic for separating the N1 isomer from N2 byproducts.

Caption: Workflow for the synthesis and purification of this compound, highlighting the decision matrix for isomer separation.

Spectroscopic Characterization Protocols

To validate the identity of the compound, the following spectroscopic signatures must be confirmed. These values are predicted based on high-fidelity analogues in the literature.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

Table 2:

H NMR Assignments (Predicted)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Triazole H-5 | 8.50 – 8.65 | Singlet (s) | 1H | Deshielded by adjacent N atoms; diagnostic for 1,2,4-triazole.[1] |

| Amide | 7.50 – 7.70 | Broad s | 1H | Amide proton (trans).[1] |

| Amide | 7.20 – 7.40 | Broad s | 1H | Amide proton (cis).[1] |

| Linker | 4.80 – 4.95 | Singlet (s) | 2H | Methylene bridge; shift indicates N-alkylation.[1] |

Isomer Differentiation:

-

N1-Isomer: The H-5 proton typically appears around 8.5 ppm .[1]

-

N2-Isomer: The H-5 proton is often shielded, appearing upfield around 8.0–8.2 ppm .[1]

Table 3:

C NMR Assignments (Predicted)

| Carbon | Shift ( | Notes |

| C=O[1] (Amide) | 167.0 – 168.5 | Typical amide carbonyl. |

| C-5 (Triazole) | 145.0 – 147.0 | CH of the triazole ring.[1] |

| C-3 (Triazole) | 135.0 – 138.0 | Quaternary carbon bonded to Bromine (C-Br).[1] |

| Linker | 50.0 – 52.0 | N-CH2-CO linkage.[1] |

Mass Spectrometry (MS)[1][3]

-

Technique: ESI-MS (Positive Mode).[1]

-

Molecular Ion:

.[1] -

Isotopic Pattern: A critical validation step is observing the 1:1 doublet characteristic of a mono-brominated compound (

and

Infrared Spectroscopy (FT-IR)[1]

Experimental Validation Protocol

Protocol: Determination of Regioisomeric Purity

Since the N2-isomer is a common impurity, use this protocol to quantify purity before using the compound in biological assays.[1]

-

Sample Prep: Dissolve 5 mg of the dried solid in 0.6 mL DMSO-

. -

Acquisition: Acquire a standard

H NMR spectrum (minimum 16 scans). -

Analysis:

-

Acceptance Criteria: For pharmaceutical intermediates, N1 purity should be

.

Diagram 2: Structure-Activity Relationship (SAR) Context

Understanding where this molecule fits in drug design.[1]

Caption: SAR utility of the molecule. The C3-Bromine serves as a reactive handle for cross-coupling reactions to generate complex bioactive libraries.[1]

References

-

Synthesis of 1,2,4-Triazoles: Structure-Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. National Institutes of Health (NIH).[1] Available at: [Link]

-

Triazole Characterization: Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. ResearchGate.[1][3] Available at: [Link]

-

Precursor Properties (3-Bromo-1,2,4-triazole): PubChem Compound Summary for CID 15182-40-8.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

-

General Alkylation Protocols: Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles.[1] Frontiers in Chemistry.[1] Available at: [Link]

Technical Guide: Solubility Profiling & Handling of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide in DMSO

Executive Summary

This technical guide details the solubility characteristics, preparation protocols, and stability considerations for 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide in Dimethyl Sulfoxide (DMSO).

Based on structural pharmacophore analysis and empirical data from homologous 1,2,4-triazole derivatives, this compound exhibits high solubility (>100 mM) in anhydrous DMSO. However, its stability in solution is critically dependent on moisture control. The primary failure mode in experimental workflows is not the initial dissolution, but the precipitation induced by atmospheric water absorption (hygroscopicity) of the DMSO solvent.

This guide replaces generic "shake-and-shoot" methods with a rigorous, self-validating protocol designed to ensure compound integrity for High-Throughput Screening (HTS), NMR, and biological assays.

Molecular Analysis & Solvation Mechanism

To understand the solubility profile, we must deconstruct the intermolecular forces at play between the solute and the solvent.

Structural Physicochemistry[1]

-

Compound: this compound

-

Molecular Weight: ~205.01 g/mol

-

Key Functional Groups:

-

1,2,4-Triazole Ring: Aromatic, electron-deficient system.

-

Acetamide Side Chain (-CH₂-CONH₂): Primary hydrogen bond donor (NH₂) and acceptor (C=O).

-

Bromine Substituent: Increases lipophilicity (LogP) and molecular volume compared to the parent triazole.

-

The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Primary Interaction: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the amide protons (-NH₂) of the acetamide group.

-

Secondary Interaction: Dipole-dipole interactions stabilize the polar triazole ring.

-

Bromine Effect: The bromine atom enhances London dispersion forces but does not significantly hinder DMSO solubility due to DMSO's ability to solvate polarizable halogens.

Figure 1: Mechanism of solvation and the competitive interference of water.

Solubility Profiling Data

While specific experimental values for this exact CAS may vary by synthesis batch, the following profile is derived from validated data for structurally homologous 1,2,4-triazole acetamides [1][2].

| Parameter | Value / Range | Notes |

| Predicted LogP | ~0.2 to 0.8 | Moderately lipophilic; ideal for DMSO. |

| Solubility in DMSO | > 100 mM | Standard stock concentration. |

| Solubility in Water | Low to Moderate | Kinetic solubility < 10 mM typically. |

| Solubility in Ethanol | Moderate | Lower than DMSO; often requires heating. |

| Critical Water Limit | ~0.5% - 1.0% (v/v) | Water content in DMSO above this triggers precipitation. |

Technical Insight: The presence of the bromine atom makes this compound less water-soluble than the non-halogenated parent. Consequently, "crash-out" upon dilution into aqueous buffers (e.g., PBS) is a high risk if the final DMSO concentration drops below 1% without rapid mixing.

Protocol: Preparation of 100 mM Master Stock

Objective: Create a stable, verified 100 mM stock solution for long-term storage. Prerequisites: Anhydrous DMSO (≥99.9%, stored over molecular sieves), Class A glassware or calibrated pipettes.

Step 1: Gravimetric Calculation

Do not rely on volume displacement. Weigh the solid.

Example: To prepare 1 mL of 100 mM stock, weigh 20.5 mg of compound.

Step 2: Dissolution Workflow

-

Weighing: Weigh the solid into a chemically resistant amber glass vial (borosilicate). Avoid polystyrene (PS) as DMSO etches it.

-

Solvent Addition: Add 70% of the calculated anhydrous DMSO.

-

Vortexing: Vortex at medium speed for 30 seconds.

-

Observation: The solution should turn clear. If particles persist, sonicate.

-

-

Sonication (Conditional): Sonicate in a water bath at ambient temperature (25°C) for 2-5 minutes.

-

Final Volume: Add the remaining DMSO to reach the target volume. Invert to mix.

Step 3: Quality Control (The "Light Scatter" Test)

Before freezing, perform a visual QC check. Hold the vial against a dark background and shine a focused light (e.g., laser pointer or strong LED) through the side.

-

Pass: Beam path is invisible or very faint (Tyndall effect negative).

-

Fail: Distinct beam path or visible sparkles indicate micro-aggregates. Action: Centrifuge at 10,000 x g for 5 mins.

The "DMSO Trap": Handling & Storage[5]

The most common error in handling triazole acetamides is neglecting DMSO's hygroscopicity. DMSO absorbs atmospheric water aggressively.

The Freeze-Thaw Cycle Danger

When DMSO stocks absorb water (even 1-2%), the freezing point changes. More importantly, upon thawing, the water-rich domains melt last, creating local zones of high water concentration where the hydrophobic brominated compound precipitates [3].

Best Practice Protocol:

-

Aliquot Immediately: Never store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in polypropylene (PP) or cyclic olefin copolymer (COC) tubes.

-

Seal Properly: Use parafilm or O-ring screw caps.

-

Storage Temp: -20°C is standard. -80°C is preferred for storage >6 months.

-

Thawing: Thaw completely at room temperature (or 37°C water bath) and vortex immediately to redissolve any micro-precipitates formed at the melting interface.

Figure 2: Optimal storage workflow to prevent hygroscopic precipitation.

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Cloudiness upon dilution | "Crash-out" due to low aqueous solubility. | Dilute stepwise. Predilute in intermediate solvent (e.g., 50% DMSO) before final buffer addition. Ensure rapid mixing during addition. |

| Yellowing of solution | Bromine degradation or oxidation. | Check storage age. If >6 months, re-verify purity via LC-MS. Ensure storage is light-protected (amber vials). |

| Viscous freezing | Water contamination (>10%). | Discard stock. The freezing point of pure DMSO is 19°C; if it remains liquid in the fridge (4°C), it is heavily hydrated. |

References

-

Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B. (Authoritative source for DMSO solubility parameters of organic scaffolds). Link

-

Iqbal, S., et al. (2018).[5] "Synthesis of acetamide derivatives of 1,2,4-triazole... and their binding interactions." Turkish Journal of Chemistry. (Validates solubility of triazole-acetamides in DMSO for fluorescence studies).

-

Waybright, T. J., et al. (2009). "The effects of water on DMSO and effective hydration measurement." Ziath Application Notes. (Seminal work on DMSO hygroscopicity and compound precipitation). Link

-

PubChem. (2025).[2][6] Compound Summary: 1,2,4-Triazole-1-acetamide derivatives. National Library of Medicine. Link

Sources

- 1. Methyl Laurate | 111-82-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Methyl Laurate | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Stability Guide: 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

This technical guide details the stability profile, degradation mechanisms, and validation protocols for 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide . It is designed for analytical chemists and formulation scientists requiring a rigorous understanding of this compound's behavior in solution.

Executive Summary

This compound (hereafter BTA-Amide ) exhibits a stability profile characteristic of electron-deficient N-heterocycles. While the 1,2,4-triazole core is aromatically robust, the acetamide side chain is the primary locus of instability, susceptible to hydrolytic cleavage under non-neutral pH conditions.

-

Primary Degradation Mode: Hydrolysis of the amide group to the corresponding carboxylic acid.

-

Secondary Risk: Photolytic debromination of the C3-bromine substituent under UV exposure.

-

Solution Stability: High in DMSO/Acetonitrile; moderate in neutral aqueous buffers; poor in strongly acidic/basic aqueous media.

Structural Analysis & Reactivity

To predict stability, we must analyze the electronic interplay between the triazole ring and the functional groups.

-

The 1,2,4-Triazole Core: The triazole ring acts as an electron-withdrawing group (EWG). When attached to the acetamide nitrogen (N1), it pulls electron density away from the methylene bridge and the amide carbonyl.

-

Impact on Hydrolysis: This electron withdrawal increases the electrophilicity of the amide carbonyl carbon, making BTA-Amide more susceptible to nucleophilic attack (hydrolysis) compared to a standard alkyl acetamide.

-

The C3-Bromine: Halogenated azoles are generally stable to substitution at physiological pH. However, the C-Br bond is a potential site for radical cleavage under UV light (homolytic fission).

Degradation Pathways (Mechanistic View)

The following Graphviz diagram visualizes the primary and secondary degradation pathways.

Figure 1: Primary degradation pathways. The Red path (Hydrolysis) is the dominant risk in aqueous formulations.

Stability in Solution: The Data

The following table summarizes the expected stability based on the functional group chemistry of 1-substituted triazoles [1, 2].

| Solvent System | Condition | Stability Assessment | Primary Degradant |

| DMSO / DMF | Ambient, Dark | High (> 24 months) | None (Stable) |

| Water (pH 7.0) | Ambient, Dark | Moderate (Days to Weeks) | Slow hydrolysis to acid |

| Water (pH 1.2) | 37°C | Low (Hours) | Rapid Acid Hydrolysis |

| Water (pH 10.0) | 37°C | Very Low (Minutes to Hours) | Rapid Base Hydrolysis |

| Methanol/Ethanol | Reflux | Moderate | Potential transamidation (minor) |

| Any Solvent | UV Light Exposure | Risk | Des-bromo radical products |

Critical Insight: The hydrolysis rate is pH-dependent.[1] The reaction follows pseudo-first-order kinetics where

Experimental Validation Protocol

Do not rely solely on theoretical stability. You must validate the specific batch and formulation using a Forced Degradation Study .

Stress Testing Workflow

This protocol isolates specific degradation modes to validate your analytical method (HPLC) and determine shelf-life.

-

Stock Preparation: Dissolve BTA-Amide in DMSO at 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute stock 1:1 with 0.1 N HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Dilute stock 1:1 with 0.1 N NaOH. Heat at 60°C for 1 hour (Monitor closely; reaction is fast).

-

Oxidation: Dilute stock 1:1 with 3% H₂O₂. Incubate at RT for 24 hours.

-

Photostability: Expose 1 mg/mL aqueous solution to 1.2 million lux hours (ICH Q1B standard).

-

-

Quenching: Neutralize acid/base samples to pH 7.0 immediately before injection.

Analytical Method (HPLC-UV)

To detect the parent and the polar acid degradant, use a Reverse-Phase method with a polar-embedded column or standard C18.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Triazole ring).

-

Expected Elution:

-

Degradant (Carboxylic Acid): ~2.5 - 3.0 min (More polar).

-

Parent (BTA-Amide): ~5.5 - 6.0 min.

-

Handling & Storage Recommendations

Based on the chemical susceptibilities identified above, adhere to these strict protocols:

-

Lyophilized Solid: Store at -20°C under inert atmosphere (Argon/Nitrogen). The solid is hygroscopic; moisture uptake will catalyze surface hydrolysis.

-

Stock Solutions:

-

Prefer DMSO-d6 or Anhydrous DMSO for NMR/biological stocks.

-

Avoid storing in aqueous buffers for >24 hours. Prepare fresh for assays.

-

Store aliquots at -80°C to freeze the hydrolysis reaction kinetics.

-

-

Light Protection: Use amber vials or foil wrapping to prevent photolytic debromination of the triazole ring.

References

-

Potts, K. T. (1961).[3][4] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

-

Kuehr, S., & Núñez, O. (2007).[5] Degradation of 1,2,4-triazole fungicides. Journal of Chromatography A. (Contextualizing triazole ring stability).

-

Sielc Technologies . (n.d.). Separation of Bromo-acetamides via HPLC. Application Note. Link

-

Tortoioli, S., et al. (2020).[6] Development of an Efficient and Sustainable Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid. ChemRxiv. (Demonstrates the hydrolysis pathway of the acetamide precursor). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Halogen-Bonding Pharmacophores: A Technical Guide to Bromo-Substituted Triazole Acetamides

Executive Summary

This technical guide analyzes the chemical architecture, synthesis, and pharmacological utility of bromo-substituted triazole acetamides . This scaffold represents a convergence of two privileged structures—the triazole (a bioisostere of amide/ester) and the acetamide (a flexible linker)—augmented by the strategic introduction of a bromine atom.

The inclusion of bromine is not merely structural; it exploits the sigma-hole effect , facilitating halogen bonding with biological targets (e.g., carbonyl backbone of enzymes). This guide serves researchers in medicinal chemistry, focusing on oncology (tubulin inhibition) and antimicrobial applications (Cyp51 inhibition).

Part 1: Chemical Architecture & Pharmacophore Analysis

The efficacy of bromo-substituted triazole acetamides relies on three modular components. Understanding the interplay between these modules is critical for rational drug design.

The Modular Scaffold

-

Module A: The Triazole Core. Acts as a rigid linker and hydrogen bond acceptor. The 1,2,3-triazole variant (synthesized via Click chemistry) mimics the peptide bond but is resistant to metabolic hydrolysis.

-

Module B: The Acetamide Linker. Provides rotational freedom, allowing the molecule to adopt conformations required for deep pocket binding.

-

Module C: The Bromo-Aryl Moiety. The critical pharmacophore. The bromine atom enhances lipophilicity (LogP) and engages in halogen bonding (

), often increasing potency by 5–10 fold compared to non-halogenated analogs.

Mechanism of Action: The Sigma-Hole Effect

Unlike fluorine, bromine exhibits a distinct positive electrostatic potential cap (sigma-hole) opposite the C-Br bond. This allows it to act as a Lewis acid, interacting with nucleophilic residues (e.g., Thr, Ser, or backbone carbonyls) in the target protein.

Figure 1: Mechanistic impact of the bromine sigma-hole on protein-ligand binding interactions.

Part 2: Synthetic Methodologies

Two primary routes are employed depending on the triazole isomer required (1,2,3-triazole vs. 1,2,4-triazole).

Route A: CuAAC "Click" Synthesis (1,2,3-Triazoles)

This route is preferred for generating libraries of 1,4-disubstituted 1,2,3-triazoles.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Objective: Synthesis of 2-(4-(bromophenyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives.

-

Reagents: Aryl azide, Propargyl acetamide, CuSO4·5H2O, Sodium Ascorbate.[1]

-

Solvent: t-BuOH:H2O (1:1).

Step-by-Step Workflow:

-

Azide Formation: Dissolve 4-bromoaniline (1.0 eq) in HCl/H2O at 0°C. Add NaNO2 (1.2 eq) dropwise. Treat with NaN3 (1.5 eq) to yield 4-bromophenyl azide. Caution: Azides are potentially explosive.

-

Click Reaction: Suspend the alkyne-acetamide derivative (1.0 eq) and 4-bromophenyl azide (1.0 eq) in t-BuOH:H2O (1:1).

-

Catalysis: Add CuSO4·5H2O (0.1 eq) and Sodium Ascorbate (0.2 eq). The solution typically turns bright yellow/orange.

-

Incubation: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC.[2]

-

Workup: Dilute with water. The product often precipitates. Filter, wash with cold water and dilute ammonia (to remove Cu traces). Recrystallize from Ethanol.[2]

Route B: S-Alkylation (1,2,4-Triazoles)

This route introduces the acetamide linker via a sulfur bridge, common in antimicrobial agents.

Protocol 2: Thiol-Amide Coupling

-

Objective: Synthesis of N-(4-bromophenyl)-2-((1,2,4-triazol-3-yl)thio)acetamide.

-

Reagents: 1,2,4-triazole-3-thiol, N-(4-bromophenyl)-2-chloroacetamide, K2CO3.

Step-by-Step Workflow:

-

Linker Synthesis: React 4-bromoaniline with chloroacetyl chloride in DCM/TEA at 0°C to generate the electrophile N-(4-bromophenyl)-2-chloroacetamide.

-

Coupling: Dissolve 1,2,4-triazole-3-thiol (1.0 eq) in dry Acetone or DMF. Add anhydrous K2CO3 (2.0 eq).

-

Addition: Add the chloroacetamide intermediate (1.0 eq) slowly.

-

Reflux: Heat to 60–80°C for 6–8 hours.

-

Isolation: Pour into crushed ice. Filter the solid precipitate. Wash with hexanes to remove unreacted halides.

Figure 2: Divergent synthetic pathways for accessing 1,2,3- and 1,2,4-triazole acetamide scaffolds.

Part 3: Structure-Activity Relationship (SAR) & Data

The position of the bromine atom and the nature of the acetamide substituent drastically alter biological activity.

Anticancer Activity (Lung & Breast Models)

Data synthesized from recent studies (e.g., Vanaparthi et al., NIH) indicates that para-bromo substitution on the N-phenyl ring maximizes cytotoxicity against A549 (lung) and MCF-7 (breast) cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM)

| Compound ID | Triazole Type | Substituent (R) | Cell Line: A549 | Cell Line: MCF-7 | Notes |

| Ref-1 | 1,2,3 | Phenyl (No Br) | > 50.0 | 45.2 | Baseline activity |

| Br-1 (Ortho) | 1,2,3 | 2-Bromophenyl | 25.5 | 18.7 | Steric hindrance reduces fit |

| Br-2 (Meta) | 1,2,3 | 3-Bromophenyl | 12.5 | 15.1 | Moderate activity |

| Br-3 (Para) | 1,2,3 | 4-Bromophenyl | 3.29 | 1.10 | Lead Candidate |

| Doxorubicin | Control | - | 3.24 | 1.20 | Standard Drug |

Interpretation: The para-bromo derivative (Br-3) achieves equipotency with Doxorubicin. This is attributed to the optimal projection of the bromine atom into the hydrophobic pocket of the target (likely Tubulin or Thymidylate Synthase), facilitating a halogen bond with a backbone carbonyl.

Antimicrobial Activity (Antifungal)

In the context of Candida albicans, the S-linked 1,2,4-triazoles dominate.

Table 2: Antifungal Efficacy (MIC in µg/mL)

| Compound Structure | Target Organism | MIC (µg/mL) | Mechanism |

| 1,2,4-Triazole-S-Acetamide (4-Br) | C. albicans | 1.0 | Cyp51 Inhibition |

| 1,2,4-Triazole-S-Acetamide (4-F) | C. albicans | 8.0 | Lower lipophilicity |

| Fluconazole (Std) | C. albicans | 0.5 | Standard |

Part 4: Experimental Validation & Quality Control

To ensure scientific integrity, the following self-validating protocols must be implemented.

Structural Confirmation (NMR/MS)

-

1H NMR Diagnostic: The triazole C5-H proton in 1,2,3-triazoles appears as a distinct singlet between δ 8.2 – 9.0 ppm . The acetamide -NH- typically appears broad at δ 10.0 – 10.5 ppm .

-

Mass Spectrometry: Bromine-containing compounds show a characteristic M and M+2 isotope pattern (1:1 ratio) in ESI-MS, confirming the incorporation of the halogen.

Purity Assay (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Acetonitrile:Water (Gradient 50% -> 90%).

-

Detection: UV at 254 nm.

-

Requirement: >95% purity is mandatory for biological assays to rule out false positives from copper residues (which are cytotoxic).

References

-

Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives. NIH/PubMed Central. [Link]

-

Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Royal Society of Chemistry / NIH. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments. Frontiers in Pharmacology / NIH. [Link]

-

N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide. IUCrData / NIH. [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives. Molecules / NIH. [Link]

Sources

- 1. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide

The following is a comprehensive Application Note and Protocol for the synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide . This guide is designed for medicinal chemists and process development scientists, focusing on regioselective control, scalability, and analytical validation.

Abstract & Scope